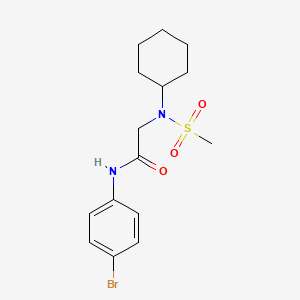![molecular formula C16H14BrNO4 B3514943 methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate](/img/structure/B3514943.png)
methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate
Übersicht
Beschreibung
The compound “methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate” is a complex organic molecule. It contains a methyl ester group (-COOCH3), a bromobenzoyl group (C6H4BrCO-), and an amino group (-NH2) attached to a phenyl ring. The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenol and bromobenzoyl chloride to introduce the bromobenzoyl group. The amino group could be introduced through a substitution reaction. The ester group could be formed through a reaction with methanol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromobenzoyl group is likely to be electron-withdrawing due to the presence of the bromine atom, while the amino group is electron-donating. These properties could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions. The bromine atom on the bromobenzoyl group could be replaced by other groups in a substitution reaction. The amino group could participate in reactions with acids to form amides. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and boiling point. The presence of the ester and amino groups could influence its solubility in different solvents .Wirkmechanismus
Target of Action
Similar compounds with benzoyl and bromobenzoyl groups have been studied for their antimicrobial activity .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly microbial cells, leading to changes that inhibit their growth or survival .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may lead to the inhibition of microbial growth .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[3-[(4-bromobenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15(19)10-22-14-4-2-3-13(9-14)18-16(20)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEHIVHEPHYYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[4-(benzyloxy)benzyl]-1-phenyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3514862.png)
![N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3514869.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3514887.png)
![N-isobutyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3514891.png)

![N-cyclopropyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3514900.png)
![Methyl 2-[({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B3514912.png)

![3,4-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3514919.png)

![2-(2,5-dimethylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3514933.png)
![N-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropylaniline](/img/structure/B3514935.png)
![N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3514951.png)

